molecular formula C22H14Cl3N3O2S B5180504 4-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

4-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5180504
M. Wt: 490.8 g/mol
InChI Key: NKIWEOHAJYDXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with multiple substituents, including chloro, dichloro, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate ortho-substituted anilines with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at specific positions on the aromatic ring.

    Formation of the Carbamothioyl Group: This involves the reaction of an amine with carbon disulfide, followed by alkylation to form the desired thiourea derivative.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the thiourea derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique electronic properties may be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications: It may find use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms and the benzoxazole ring can enhance binding affinity and specificity. The carbamothioyl group may participate in covalent interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is unique due to its combination of structural features, including the benzoxazole ring, multiple chlorine atoms, and the carbamothioyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2S/c1-11-2-3-13(21-26-18-10-15(24)9-16(25)19(18)30-21)8-17(11)27-22(31)28-20(29)12-4-6-14(23)7-5-12/h2-10H,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIWEOHAJYDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=S)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.